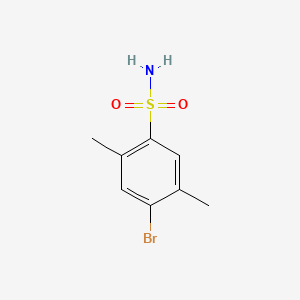![molecular formula C17H29NO4S B603031 {[4-Butoxy-3-(methylethyl)phenyl]sulfonyl}(1-ethyl-2-hydroxyethyl)amine CAS No. 1246823-12-0](/img/structure/B603031.png)
{[4-Butoxy-3-(methylethyl)phenyl]sulfonyl}(1-ethyl-2-hydroxyethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[4-Butoxy-3-(methylethyl)phenyl]sulfonyl}(1-ethyl-2-hydroxyethyl)amine is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a sulfonyl group attached to a phenyl ring, which is further substituted with butoxy and methylethyl groups. Additionally, it contains an amine group linked to an ethyl and hydroxyethyl moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[4-Butoxy-3-(methylethyl)phenyl]sulfonyl}(1-ethyl-2-hydroxyethyl)amine typically involves multiple steps, including the formation of the phenyl sulfonyl intermediate and subsequent substitution reactions. Common reagents used in the synthesis include butyl bromide, isopropyl bromide, and sulfonyl chloride. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization and chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
{[4-Butoxy-3-(methylethyl)phenyl]sulfonyl}(1-ethyl-2-hydroxyethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
{[4-Butoxy-3-(methylethyl)phenyl]sulfonyl}(1-ethyl-2-hydroxyethyl)amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of {[4-Butoxy-3-(methylethyl)phenyl]sulfonyl}(1-ethyl-2-hydroxyethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction cascades and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cresol: A methylphenol with similar aromatic properties.
4-Hydroxy-2-quinolones: Compounds with a similar sulfonyl group attached to an aromatic ring.
Uniqueness
{[4-Butoxy-3-(methylethyl)phenyl]sulfonyl}(1-ethyl-2-hydroxyethyl)amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of butoxy, methylethyl, and sulfonyl groups makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
1246823-12-0 |
|---|---|
Formule moléculaire |
C17H29NO4S |
Poids moléculaire |
343.5g/mol |
Nom IUPAC |
4-butoxy-N-(1-hydroxybutan-2-yl)-3-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C17H29NO4S/c1-5-7-10-22-17-9-8-15(11-16(17)13(3)4)23(20,21)18-14(6-2)12-19/h8-9,11,13-14,18-19H,5-7,10,12H2,1-4H3 |
Clé InChI |
ZLJZZKIXYOTLTG-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)NC(CC)CO)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B602950.png)
![(3-Hydroxypropyl)[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amine](/img/structure/B602952.png)
amine](/img/structure/B602953.png)
amine](/img/structure/B602954.png)
amine](/img/structure/B602956.png)
amine](/img/structure/B602958.png)
![N-[1-(hydroxymethyl)propyl]-4-methoxy-2,5-dimethylbenzenesulfonamide](/img/structure/B602960.png)
![2-bromo-N-[1-(hydroxymethyl)propyl]-4,5-dimethylbenzenesulfonamide](/img/structure/B602962.png)

![Cyclohexylethyl[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amine](/img/structure/B602964.png)
![5-Chloro-1-[(2-ethyl-4-methylimidazolyl)sulfonyl]-2-methoxy-4-methylbenzene](/img/structure/B602966.png)
![{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}(phenylethyl)amine](/img/structure/B602968.png)
amine](/img/structure/B602969.png)

